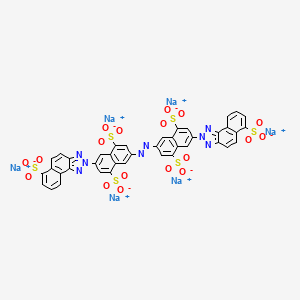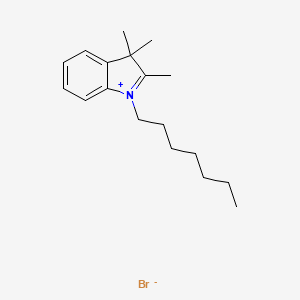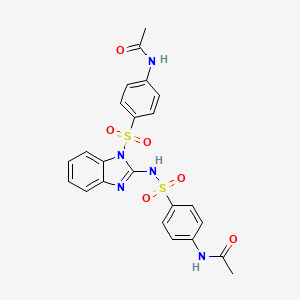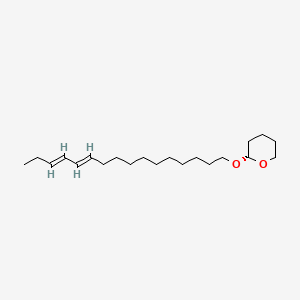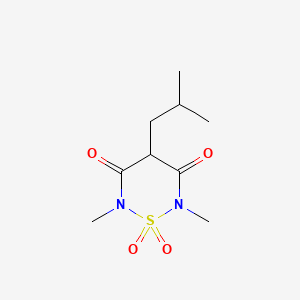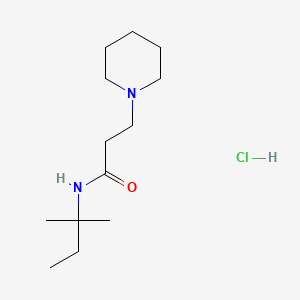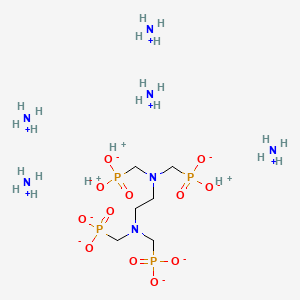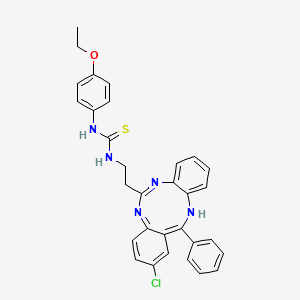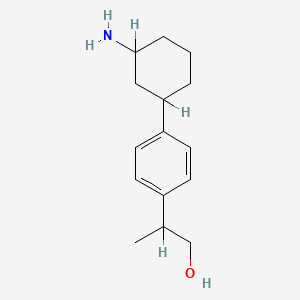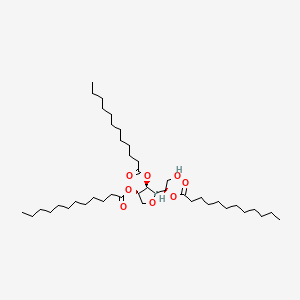
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a phenyl group and a piperidinyl group attached to the isoquinoline core, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-methylphenyl)-3-(4-pyridyl)isoquinoline with a suitable reagent to introduce the piperidinyl group, followed by conversion to the hydrochloride salt . The reaction conditions typically involve the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride include:
- 1-(2-Methylphenyl)-3-(4-piperidinyl)isoquinoline hydrochloride
- 3-(4-Piperidinyl)-1-phenylisoquinoline
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a phenyl group and a piperidinyl group attached to the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
92124-10-2 |
|---|---|
Molecular Formula |
C20H21ClN2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-4-ylisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)20-18-9-5-4-8-17(18)14-19(22-20)15-10-12-21-13-11-15;/h1-9,14-15,21H,10-13H2;1H |
InChI Key |
MLYHOYMQHYAIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


